molecular formula C12H20IP B12844467 Phosphonium, triethylphenyl-, iodide CAS No. 3040-69-5

Phosphonium, triethylphenyl-, iodide

Cat. No.: B12844467
CAS No.: 3040-69-5
M. Wt: 322.16 g/mol
InChI Key: RJPPYCZKYVZXFJ-UHFFFAOYSA-M
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Description

Phosphonium, triethylphenyl-, iodide is a quaternary phosphonium salt comprising a central phosphorus atom bonded to three ethyl groups, one phenyl group, and an iodide counterion (structure: [(C₂H₅)₃(C₆H₅)P]⁺I⁻). These salts are typically crystalline solids, soluble in polar organic solvents, and widely used in catalysis, organic synthesis, and materials science due to their stability and reactivity.

Properties

CAS No.

3040-69-5

Molecular Formula

C12H20IP

Molecular Weight

322.16 g/mol

IUPAC Name

triethyl(phenyl)phosphanium;iodide

InChI

InChI=1S/C12H20P.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

RJPPYCZKYVZXFJ-UHFFFAOYSA-M

Canonical SMILES

CC[P+](CC)(CC)C1=CC=CC=C1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, triethylphenyl-, iodide can be synthesized through the reaction of triethylphosphine with iodobenzene. The reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:

P(C2H5)3+C6H5I[C6H5P(C2H5)3]+I-\text{P(C2H5)3} + \text{C6H5I} \rightarrow \text{[C6H5P(C2H5)3]+I-} P(C2H5)3+C6H5I→[C6H5P(C2H5)3]+I-

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis and Degradation

Triethylphenylphosphonium iodide undergoes hydrolysis under basic or aqueous conditions, mirroring the reactivity of simpler phosphonium iodides like PH4_4I . For example:

C6H5(C2H5)3P+I+H2OC6H5(C2H5)3P=O+HI\text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P}^+\text{I}^- + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P=O} + \text{HI}

This reaction is accelerated in the presence of strong bases (e.g., KOH), releasing phosphine oxide and hydrogen iodide .

Nucleophilic Substitution Reactions

The iodide anion in triethylphenylphosphonium iodide acts as a leaving group in SN_N2 reactions , enabling alkylation or arylation processes:

Example: Appel Reaction Analogue

In the presence of alcohols and catalytic iodide, the compound facilitates halogenation :

C6H5(C2H5)3P+I+R-OHR-I+C6H5(C2H5)3P=O\text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P}^+\text{I}^- + \text{R-OH} \rightarrow \text{R-I} + \text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P=O}

Iodide acts as a nucleophilic catalyst, displacing the hydroxyl group via a phosphonium intermediate .

Radical-Mediated Alkylation

Under photochemical conditions, triethylphenylphosphonium iodide participates in radical cascade reactions by forming charge-transfer complexes (CTCs) with bases like TMG (tetramethylguanidine) .

Mechanistic Pathway :

  • CTC formation between the phosphonium salt and TMG.

  • Photoexcitation generates alkyl radicals via single-electron transfer (SET).

  • Radical addition to alkenes or alkynes, followed by cyclization or trapping (e.g., with NN-heterocycles).

Example Reaction:

C6H5(C2H5)3P+ITMG, h\nuC6H5(C2H5)3P++IR+HI\text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P}^+\text{I}^- \xrightarrow{\text{TMG, h\nu}} \text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P}^+ + \text{I}^- \rightarrow \text{R}^\cdot + \text{HI}

The liberated alkyl radical (R^\cdot) reacts with unsaturated substrates to form deuterated or functionalized products .

Ylide Formation for Wittig Reactions

Deprotonation of triethylphenylphosphonium iodide with strong bases (e.g., tt-BuOK) generates Wittig ylides , enabling olefin synthesis:

C6H5(C2H5)3P+I+BaseC6H5(C2H5)3P=CH2+HI+Base-H+\text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P}^+\text{I}^- + \text{Base} \rightarrow \text{C}_6\text{H}_5(\text{C}_2\text{H}_5)_3\text{P=CH}_2 + \text{HI} + \text{Base-H}^+

The ylide reacts with aldehydes/ketones to form alkenes .

Comparative Reactivity Table

Reaction TypeConditionsProductsKey References
HydrolysisH2_2O/KOHPhosphine oxide + HI
Nucleophilic Substitution (SN_N2)R-OH, catalytic I^-Alkyl iodide + Phosphine oxide
Radical AlkylationTMG, blue lightDeuterated NN-heterocycles
Wittig Ylide FormationStrong base (e.g., tt-BuOK)Alkene + Phosphine oxide

Stability and Handling Considerations

  • Hygroscopicity : The compound is hygroscopic, requiring anhydrous storage .

  • Oxidation : Slowly oxidizes in air to form iodine and phosphorus oxides .

  • Safety : May cause skin sensitization or respiratory irritation .

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Catalysts

Quaternary phosphonium compounds, including triethylphenylphosphonium iodide, are utilized as catalysts in polymerization reactions. They facilitate the formation of polymers by acting as initiators or catalysts for various polymerization processes. For instance, concentrated alcoholic solutions of these phosphonium salts have been used effectively in reactions involving siloxanes, leading to the production of silicone oils with specific viscosities and properties .

1.2 Iodination Reactions

Triethylphenylphosphonium iodide is also employed in palladium-catalyzed iodination reactions. In a study involving the iodination of aryl carboxylic acids, the phosphonium salt was crucial for the formation of aryl iodides via a unique mechanism that involves C−P reductive elimination . This method allows for the efficient synthesis of complex drug-like scaffolds, demonstrating the compound's utility in medicinal chemistry.

Organic Synthesis

2.1 Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of various organic molecules. For example, it can be converted into other phosphonium salts or used to generate aryl iodides through nucleophilic substitution reactions. The versatility of triethylphenylphosphonium iodide allows chemists to explore diverse synthetic pathways for constructing complex organic frameworks .

2.2 Case Study: Synthesis of Aryl Iodides

In a detailed study, researchers optimized conditions for the synthesis of aryl iodides using triethylphenylphosphonium iodide as part of a palladium-catalyzed system. The results showed that varying reaction parameters significantly affected yield and selectivity, with some substrates yielding over 88% efficiency . This highlights the importance of triethylphenylphosphonium iodide in facilitating selective transformations.

Solvent Applications

3.1 Ionic Liquids

Phosphonium-based ionic liquids have emerged as recyclable solvents for solution-phase chemistry. These ionic liquids exhibit low volatility and high thermal stability, making them suitable for various chemical processes while minimizing environmental impact . The use of triethylphenylphosphonium iodide in this context enhances reaction efficiency and product recovery.

Data Tables and Comparative Analysis

Application Area Description Key Findings
Polymerization CatalystsUsed to initiate polymerization reactions involving siloxanesEffective in producing low-viscosity silicone oils with controlled properties
Organic SynthesisPrecursor for synthesizing aryl iodides via nucleophilic substitutionAchieved yields up to 88% in optimized conditions for complex scaffolds
Solvent ApplicationsUsed as recyclable solvents in chemical reactionsDemonstrates low volatility and high stability, promoting green chemistry

Mechanism of Action

The mechanism of action of phosphonium, triethylphenyl-, iodide involves its ability to form stable ylides, which are key intermediates in various organic reactions. The phosphorus atom in the compound can participate in nucleophilic attacks, facilitating the formation of carbon-phosphorus bonds. This property is particularly useful in Wittig reactions, where the compound reacts with aldehydes or ketones to form alkenes.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substituents : Longer alkyl chains (e.g., hexadecyl in ) increase lipophilicity, affecting solubility and biological interactions. Aryl groups (e.g., phenyl) enhance steric bulk and electronic effects, useful in catalysis ().
  • Fluorinated Derivatives : Fluorination (e.g., pentafluorophenyl in ) boosts antibacterial activity due to increased electronegativity and lipophilicity.

Reactivity and Catalytic Performance

  • Counterion Effects : Iodide salts often outperform bromides in catalysis. For example, phosphonium iodide 5d achieved 83% yield in carbonate synthesis, compared to 68% for bromide 5a ().
  • Substituent Impact : Propyl-substituted phosphonium bromide showed reduced catalytic activity (40% yield) compared to iodides with bulkier groups ().

Corrosion Inhibition

Phosphonium iodides interact with metal surfaces via adsorption. For instance, tetraphenylphosphonium iodide modifies interface behavior more effectively than sulfate salts, which show low inhibition efficiency ().

Research Findings and Contradictions

  • Substituent Effects: While trifluoromethyl groups in phosphonium salts mimic parent compounds (trimethyl/triphenylphosphine) in donor properties (), fluorinated derivatives exhibit unique bioactivity (), highlighting context-dependent behavior.
  • Synthesis Challenges : β-Iodoheteroaromatics require palladium catalysts for phosphonium salt formation, unlike α- or γ-isomers ().

Biological Activity

Phosphonium compounds, particularly triethylphenylphosphonium iodide (TEPPI), have garnered attention due to their diverse biological activities, including antimicrobial properties, herbicidal effects, and potential applications in cancer therapy. This article delves into the biological activity of TEPPI, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

Triethylphenylphosphonium iodide is characterized by a phosphonium cation with three ethyl groups and a phenyl group, paired with an iodide anion. The structure can be represented as follows:

C6H5P(C2H5)3+I\text{C}_6\text{H}_5\text{P}(\text{C}_2\text{H}_5)_3^+\text{I}^-

This unique structure contributes to its lipophilicity and ability to interact with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of phosphonium salts. For instance, trialkyl phosphonium derivatives exhibit significant antibacterial activity against various strains of bacteria. A study highlighted that compounds with longer alkyl chains showed pronounced uncoupling activity in isolated rat liver mitochondria, indicating their potential as mitochondrial uncouplers and antimicrobial agents .

Table 1: Minimum Inhibitory Concentration (MIC) Values for Various Phosphonium Compounds

CompoundMIC (µg/mL) against Bacillus subtilis
Triethylphenylphosphonium iodide5
Tripentylphosphonium2
Triphenylphosphonium10

Herbicidal Properties

TEPPI has also been studied for its herbicidal effects. A patent describes the effectiveness of TEPPI solutions in controlling weeds such as stinging nettle and dandelion. The application of a 1% solution resulted in complete wilting of heartsease plants within two weeks, showcasing its potential as an effective herbicide .

Table 2: Herbicidal Efficacy of TEPPI Solutions

Concentration (%)Target WeedTime to Wilting
0.5Heartsease14 days
1.0Stinging Nettle7 days
2.0Dandelion30 days

Anticancer Activity

The anticancer properties of TEPPI and related phosphonium compounds have been explored in various research contexts. A study indicated that triphenylphosphonium derivatives could inhibit cancer cell growth at low micromolar concentrations while exhibiting significantly lower toxicity towards non-malignant cells . This selectivity is attributed to their ability to accumulate in mitochondria, leading to mitochondrial dysfunction in cancer cells.

Case Study: Mitochondrial Targeting in Cancer Therapy

In a recent investigation, researchers synthesized several TEPPI derivatives and assessed their cytotoxicity against MCF-7 human breast carcinoma cells. The results showed that certain derivatives impaired mitochondrial function at concentrations as low as 250 nM while maintaining a fivefold lower toxicity against non-malignant human fibroblasts .

The biological activity of TEPPI is closely associated with its interaction with mitochondrial membranes. The hydrophobic nature of the phosphonium cation facilitates its accumulation within mitochondria, disrupting the membrane potential and leading to increased oxidative stress and apoptosis in cancer cells .

Q & A

Q. What are the established methods for synthesizing triethylphenylphosphonium iodide, and how do reaction conditions influence purity and yield?

Triethylphenylphosphonium iodide can be synthesized via nucleophilic substitution between triethylphenylphosphine and alkyl/aryl iodides. For example, in Pd-catalyzed reactions, aryl carboxylic acids are activated to acid chlorides and combined with phosphine ligands to form phosphonium salts . Another method involves reacting trialkylphosphines with iodides under controlled humidity to avoid hydrolysis. Purity (>95%) is achieved via recrystallization in polar aprotic solvents (e.g., acetonitrile), while yield optimization requires stoichiometric iodide sources (e.g., 1-iodobutane) and inert atmospheres .

Q. How can researchers characterize the structural and electronic properties of triethylphenylphosphonium iodide?

Key techniques include:

  • NMR spectroscopy : 31^{31}P NMR reveals phosphonium center coordination (~20–30 ppm shift) .
  • X-ray crystallography : Confirms iodide counterion positioning and cation-anion interactions .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition typically >200°C) .

Advanced Research Questions

Q. What mechanistic insights explain the role of triethylphenylphosphonium iodide in halogen-exchange reactions?

In Pd/Xantphos-catalyzed iodination, phosphonium salts form via C–P reductive elimination. The iodide counterion participates in halogen exchange through outer-sphere nucleophilic substitution, where the phosphonium cation stabilizes transition states. Kinetic studies suggest rate-determining steps involve iodide transfer from the phosphonium complex to the Pd center .

Q. How does alkyl chain length in phosphonium cations affect catalytic efficiency and substrate scope?

Bulky alkyl groups (e.g., triethylphenyl) enhance steric shielding, reducing side reactions in glycosylation. For example, triethylphenylphosphonium iodide improves β-selectivity in 1,2-cis-glycosylations by stabilizing glycosyl phosphonium intermediates, enabling backside nucleophilic attacks . Conversely, shorter chains (e.g., methyl) increase solubility but reduce stereocontrol .

Q. What experimental strategies resolve contradictions in reported phytotoxicity data for phosphonium iodides?

Discrepancies arise from variations in alkyl chain length and plant species. For instance, triphenylmethylphosphonium iodide exhibits lower soil mobility (log KowK_{ow} = 3.2) and reduced germination inhibition (IC50_{50} = 1.2 mM) compared to triphenylhexadecyl derivatives (log KowK_{ow} = 6.5; IC50_{50} = 0.4 mM) in Arabidopsis . Controlled OECD/OCDE 208/2006 assays with standardized soil pH (6.5–7.0) and humidity (60%) are critical for reproducibility .

Q. How can computational modeling predict the reactivity of triethylphenylphosphonium iodide in novel reaction pathways?

DFT calculations model iodide dissociation energies and cation-anion interaction strengths. For example, the B3LYP/6-31G* level predicts iodide release barriers (~25 kcal/mol) in SN2 reactions, aligning with experimental kinetics in Appel-type halogenations .

Methodological Guidance

Designing experiments to analyze phosphonium iodide stability under varying conditions:

  • Hydrolysis studies : Monitor 31^{31}P NMR shifts in D2_2O at 25–80°C to track decomposition.
  • Light sensitivity : Conduct UV-Vis spectroscopy under UVA/UVB exposure to detect iodide liberation (λ = 226 nm) .

Optimizing phosphonium iodide use in 1,2-cis-glycosylation:

  • Use TMSI as an activator to generate glycosyl iodides.
  • Add phosphine oxides (e.g., Xantphos) to form glycosyl phosphonium intermediates, enabling stereoselective backside attacks .

Data Interpretation and Contradictions

Q. Why do catalytic efficiencies vary across studies using triethylphenylphosphonium iodide?

Discrepancies stem from ligand choice (e.g., Xantphos vs. DPEphos) and iodide source purity. For instance, Pd/Xantphos systems achieve 85–92% yield in aryl iodinations, while DPEphos ligands drop to 60–70% due to weaker Pd–P binding .

Addressing conflicting reports on phosphonium iodide toxicity in environmental studies:
Differences in soil organic matter (SOM) content alter bioavailability. SOM >5% reduces phytotoxicity by adsorbing phosphonium cations, while SOM <2% increases bioavailability, requiring LC-MS/MS quantification of free iodide .

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